molecular formula C10H13ClO2S B8375089 5-Chloromethyl-2-thiophenecarboxylic acid tert-butyl ester

5-Chloromethyl-2-thiophenecarboxylic acid tert-butyl ester

Cat. No.: B8375089
M. Wt: 232.73 g/mol
InChI Key: WMCFAEBNBVFQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-thiophenecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H13ClO2S and its molecular weight is 232.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

tert-butyl 5-(chloromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-5H,6H2,1-3H3

InChI Key

WMCFAEBNBVFQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Formyl-2-thiophenecarboxylic acid (25 g, 160 mmol) was dissolved in tert-butyl alcohol (400 ml) and dichloromethane (100 ml), di-tert-butyl bicarbonate (42.0 g, 192 mmol), and 4-dimethylaminopyridine (2.0 g, 16 mmol) were added, and the mixture was stirred at room temperature for 3 days. The solvent was evaporated under reduced pressure, ethyl acetate was added, and the mixture was washed successively with water, 0.5N aqueous sodium hydroxide solution and saturated brine. The ethyl acetate layer was dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. 5 g of the obtained residue was dissolved in tetrahydrofuran (50 ml) and methanol (5 mL), sodium borohydride (0.50 g, 13 mmol) was added at 0° C., and the mixture was stirred for 2 hours. The reaction mixture was diluted with ethyl acetate, washed successively with 0.5N hydrochloric acid and saturated brine, and dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in dichloromethane (100 ml), and methanesulfonyl chloride (1.9 mL, 24 mmol) and N,N-diisopropylethylamine (5.7 mL, 33 mmol) were added at 0° C., and the mixture was stirred overnight. The solvent was concentrated under reduced pressure, ethyl acetate was added, and the mixture was washed successively with water and saturated brine. The ethyl acetate layer was dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (5.3 g, 23 mmol).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
5.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
di-tert-butyl bicarbonate
Quantity
42 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-formyl-2-thiophencarboxylic acid tert-butyl ester (5g, 23.6mmol) in tetrahydrofuran (50 ml) and methanol (5 ml), was added sodium borohydride (0.50 g, 13.0 mmol) at 0° C., and the mixture was stirred for 2 hours at room temperature. The reaction mixture was partitioned between ethyl acetate and 0.5N-hydrochloric acid solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was dissolved in dichloromethane (100 mL), methanesulfonyl chloride (1.9 ml, 24mmol) and diisopropylethylamine (5.7 ml, 33 mmol) were added at 0° C., and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, 0.5N-hydrochloric acid solution was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the title compound (5.3 g, 23 mmol).
Quantity
23.6 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two

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